molecular formula C48H54N2O9 B1193627 ß-NF-ATRA

ß-NF-ATRA

Número de catálogo: B1193627
Peso molecular: 802.965
Clave InChI: MGBFQQQDJPJUNW-DZHZFLTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ß-NF-ATRA is a novel chimeric degrader against cellular retinoic acid binding proteins (CRABPs), inducing the AhR-dependent degradation of CRABP-1 and CRABP-2 via the ubiquitin-proteasome pathway.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

ATRA is explored for its potential in Alzheimer's disease research, emphasizing the importance of biomarkers and a biological construct over clinical symptoms for diagnosis and research, aiming for a unified diagnostic guideline (Jack et al., 2018).

Immune System Modulation

Research has shown that ATRA can enhance immune responses, particularly by prolonging the expression of IL-6 and IL-1β in human macrophages, suggesting its role in modulating both priming and activation signals for NLRP3 inflammasome function (Alatshan et al., 2020).

Epigenetic Modification and Cancer Therapy

ATRA's role in cancer therapy is highlighted through its ability to modulate miRNA expression in neoplastic cell lines, potentially serving as an effective strategy for chemopreventive and anticancer therapy (Lima et al., 2019).

Combination Therapy in Cancer

The combination of ATRA with other agents like chemotherapy, epigenetic modifiers, and arsenic trioxide has been extensively investigated for treating a variety of tumors, emphasizing the need for combined strategies in cancer treatment (Ni et al., 2018).

Predictive Modeling for ATRA Sensitivity

A study developed a model predicting ATRA sensitivity across different tumor types, indicating its potential application in identifying responsive individuals and cancer types for ATRA-based therapeutic strategies (Bolis et al., 2016).

Drug Delivery Systems for ATRA

Recent advancements in ATRA-loaded Drug Delivery Systems (DDSs) aim to enhance its delivery and targeting in cancer therapy, addressing the challenges of ATRA resistance and ineffective delivery in solid tumors (Giuli et al., 2020).

ATRA in Dermatology

ATRA's application in dermatology, particularly in treating skin disorders, also affects epidermal barrier function and gene expression, underlying its use and impact on skin health (Li et al., 2019).

Propiedades

Fórmula molecular

C48H54N2O9

Peso molecular

802.965

Nombre IUPAC

(2E,4E,6E,8E)-3,7-Dimethyl-9-((E)-2,6,6-trimethyl-3-(((12-oxo-1-(4-(1-oxo-1H-benzo[f]chromen-3-yl)phenyl)-2,5,8-trioxa-11-azatridecan-13-yl)oxy)imino)cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C48H54N2O9/c1-33(9-8-10-34(2)29-46(53)54)13-19-40-35(3)41(21-22-48(40,4)5)50-58-32-45(52)49-23-24-55-25-26-56-27-28-57-31-36-14-16-38(17-15-36)44-30-42(51)47-39-12-7-6-11-37(39)18-20-43(47)59-44/h6-20,29-30H,21-28,31-32H2,1-5H3,(H,49,52)(H,53,54)/b10-8+,19-13+,33-9+,34-29+,50-41+

Clave InChI

MGBFQQQDJPJUNW-DZHZFLTJSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCOCC2=CC=C(C3=CC(C4=C(O3)C=CC5=CC=CC=C45)=O)C=C2)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ß-NF-ATRA

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ß-NF-ATRA
Reactant of Route 2
ß-NF-ATRA
Reactant of Route 3
ß-NF-ATRA
Reactant of Route 4
Reactant of Route 4
ß-NF-ATRA
Reactant of Route 5
ß-NF-ATRA
Reactant of Route 6
Reactant of Route 6
ß-NF-ATRA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.